3-Ethoxy-4-aminoazobenzene
Overview
Description
3-Ethoxy-4-aminoazobenzene: is an organic compound belonging to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is commonly used as a dye. The molecular formula of this compound is C14H15N3O, and it has a molecular weight of 241.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-aminoazobenzene typically involves the azo coupling reaction, which is a classical method for preparing azo compounds. This reaction involves the coupling of a diazonium salt with an activated aromatic compound. The general steps are as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 3-ethoxyaniline under basic conditions to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4-aminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products:
Oxidation: Azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Ethoxy-4-aminoazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and a molecular probe in various chemical reactions and studies.
Biology: Employed in the study of enzyme activities and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a photoswitchable molecule in photopharmacology.
Industry: Utilized in the production of colored materials, such as textiles, plastics, and inks
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-aminoazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This photoisomerization process is reversible and can be controlled by the wavelength of light used. The molecular targets and pathways involved include interactions with biomacromolecules, such as proteins and nucleic acids, leading to changes in their structure and function .
Comparison with Similar Compounds
- 4-Aminoazobenzene
- 3-Methoxy-4-aminoazobenzene
- N,N-Dimethyl-4-aminoazobenzene
- N,N-Diethyl-4-aminoazobenzene
Comparison: 3-Ethoxy-4-aminoazobenzene is unique due to the presence of the ethoxy group, which influences its chemical reactivity and physical properties. Compared to 4-Aminoazobenzene, the ethoxy group provides increased solubility in organic solvents and alters the compound’s electronic properties. This makes this compound more suitable for specific applications, such as in dyeing processes and as a molecular probe in research .
Properties
IUPAC Name |
2-ethoxy-4-phenyldiazenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-18-14-10-12(8-9-13(14)15)17-16-11-6-4-3-5-7-11/h3-10H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWJDTWUBQSMOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601038969 | |
Record name | Benzenamine, 2-ethoxy-4-(2-phenyldiazenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601038969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126335-27-1 | |
Record name | Benzenamine, 2-ethoxy-4-(phenylazo)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126335271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2-ethoxy-4-(2-phenyldiazenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601038969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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